molecular formula C17H18N4O5S B2894900 3-methyl-5-((3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one CAS No. 2034478-49-2

3-methyl-5-((3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one

Cat. No.: B2894900
CAS No.: 2034478-49-2
M. Wt: 390.41
InChI Key: OVIQJOWMCJOGBI-UHFFFAOYSA-N
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Description

3-methyl-5-((3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one is a complex organic compound that features a benzo[d]oxazol-2(3H)-one core structure with various functional groups attached

Preparation Methods

The synthesis of 3-methyl-5-((3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one involves multiple steps, starting from readily available starting materials. The synthetic route typically includes:

    Formation of the benzo[d]oxazol-2(3H)-one core: This can be achieved through the cyclization of appropriate ortho-substituted anilines with carbonyl compounds under acidic or basic conditions.

    Introduction of the sulfonyl group: This step involves the sulfonylation of the benzo[d]oxazol-2(3H)-one core using sulfonyl chlorides in the presence of a base such as triethylamine.

    Attachment of the pyrrolidine moiety: The pyrrolidine ring can be introduced via nucleophilic substitution reactions.

    Incorporation of the 6-methylpyridazin-3-yl group: This can be achieved through etherification reactions using appropriate pyridazine derivatives.

Industrial production methods would involve optimizing these steps for large-scale synthesis, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

3-methyl-5-((3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-methyl-5-((3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: It may have potential as a bioactive molecule, with applications in the development of pharmaceuticals or as a probe in biological studies.

    Medicine: The compound could be investigated for its therapeutic potential, particularly in the treatment of diseases where its unique structure may interact with specific biological targets.

    Industry: It may find applications in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-methyl-5-((3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one involves its interaction with molecular targets in biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar compounds to 3-methyl-5-((3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one include:

The uniqueness of this compound lies in its complex structure, which combines multiple functional groups, potentially leading to diverse applications and interactions.

Properties

IUPAC Name

3-methyl-5-[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]sulfonyl-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O5S/c1-11-3-6-16(19-18-11)25-12-7-8-21(10-12)27(23,24)13-4-5-15-14(9-13)20(2)17(22)26-15/h3-6,9,12H,7-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVIQJOWMCJOGBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2CCN(C2)S(=O)(=O)C3=CC4=C(C=C3)OC(=O)N4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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